molecular formula C22H33NO2 B1211193 Paravallarine CAS No. 510-31-6

Paravallarine

Cat. No. B1211193
CAS RN: 510-31-6
M. Wt: 343.5 g/mol
InChI Key: RSFPISDAJMWREU-CDFICMNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paravallarine is a steroid. It has a role as a metabolite.

Scientific Research Applications

Steroidal Alkaloid in Plant Research

Paravallarine is identified as a type of steroidal alkaloid found in the leaves of Paravallaris macrophylla. This discovery is significant in the study of natural products from plants, particularly in the exploration of novel compounds with potential biological activities. The molecular and crystal structure of this alkaloid, such as 20-epi-kibataline, a this compound-type steroidal alkaloid, have been determined through X-ray analysis, contributing to the field of organic chemistry and pharmacognosy (P. Ngoc et al., 1984).

Cytotoxic Properties in Cancer Research

Research on Kibatalia laurifolia, a plant which contains this compound, revealed the isolation of various steroids including this compound. These compounds, particularly this compound, showed cytotoxic properties to KB cells. Such findings are crucial in cancer research, as they provide insights into potential therapeutic agents derived from natural products (Thi Dao Phi et al., 2011).

properties

CAS RN

510-31-6

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1R,2S,5S,6S,9R,12S,13R,16S)-6,13-dimethyl-16-(methylamino)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one

InChI

InChI=1S/C22H33NO2/c1-13-17-6-7-19-16-5-4-14-12-15(23-3)8-10-21(14,2)18(16)9-11-22(17,19)20(24)25-13/h4,13,15-19,23H,5-12H2,1-3H3/t13-,15-,16+,17+,18-,19-,21-,22-/m0/s1

InChI Key

RSFPISDAJMWREU-CDFICMNGSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC)C)C(=O)O1

SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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